

# An In-depth Technical Guide to Bitopertin (RO4988546)

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## Compound of Interest

Compound Name: RO4988546

Cat. No.: B13406824

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of bitopertin, a selective GlyT1 inhibitor. The information is intended for researchers, scientists, and professionals involved in drug development.

## Chemical Structure and Properties

Bitopertin, also known by its developmental code names **RO4988546**, RG1678, and RO-4917838, is a potent and selective inhibitor of the glycine transporter 1 (GlyT1).<sup>[1][2][3]</sup> Its chemical and physical properties are summarized below.

Table 1: Chemical and Physical Properties of Bitopertin

Property	Value
IUPAC Name	{4-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}{5-(methylsulfonyl)-2-[(1S)-2,2,2-trifluoro-1-methylethoxy]phenyl}methanone[1]
Molecular Formula	C <sub>21</sub> H <sub>20</sub> F <sub>7</sub> N <sub>3</sub> O <sub>4</sub> S[1][4]
Molar Mass	543.46 g·mol <sup>-1</sup> [1][4]
CAS Number	845614-11-1[1][3]
ChEMBL ID	CHEMBL1169880[1]
PubChem CID	24946690[1]
SMILES	<chem>CC(C(F)(F)F)Oc1ccc(cc1C(=O)N2CCN(CC2)c3c(cc(c3)C(F)(F)F)S(=O)(=O)C</chem> [1]
InChI	InChI=1S/C21H20F7N3O4S/c1-12(20(23,24)25)35-17-4-3-14(36(2,33)34)10-15(17)19(32)31-7-5-30(6-8-31)18-16(22)9-13(11-29-18)21(26,27)28/h3-4,9-12H,5-8H2,1-2H3/t12-/m0/s1[1]
InChIKey	YUUGYIUSCYNQR-LBPRGKRZSA-N[1]

## Mechanism of Action and Signaling Pathway

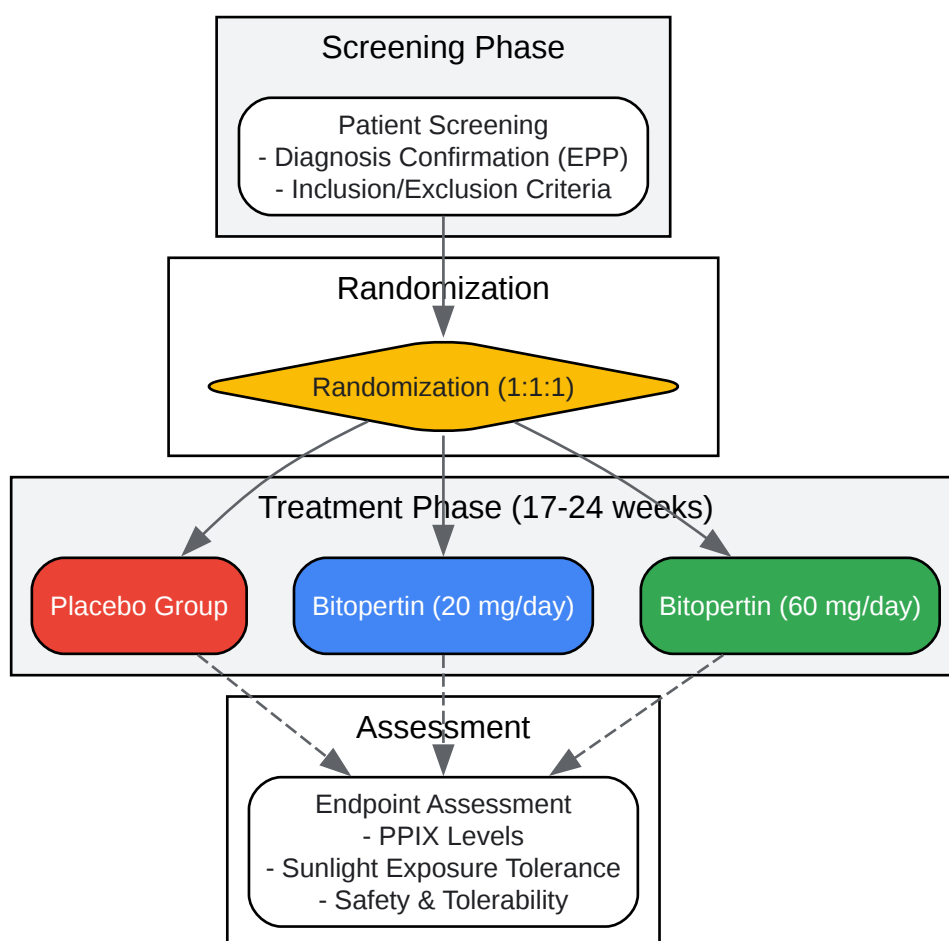
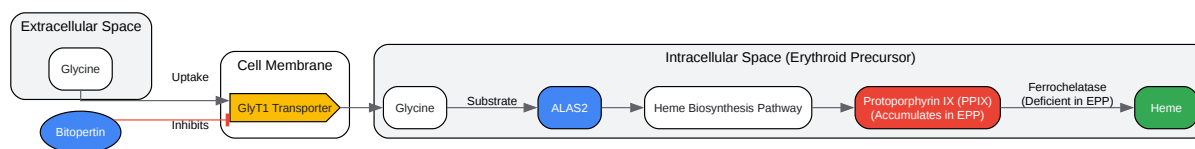
Bitopertin is a selective inhibitor of the glycine transporter 1 (GlyT1).[1][5][6] GlyT1 is responsible for the reuptake of glycine from the synaptic cleft and into erythroid precursor cells.[1][7] By inhibiting GlyT1, bitopertin increases the extracellular concentration of glycine.[5] This mechanism has two primary therapeutic implications that have been explored:

- In Schizophrenia: In the central nervous system, glycine acts as a co-agonist at N-methyl-D-aspartate (NMDA) receptors.[6] By increasing synaptic glycine levels, bitopertin was hypothesized to enhance NMDA receptor function, which is often dysfunctional in

schizophrenia, potentially alleviating negative symptoms.[1][6][8] However, phase III clinical trials for this indication did not meet their primary endpoints.[1][9]

- In Erythropoietic Protoporphyria (EPP): Glycine is a crucial substrate for the first step in heme biosynthesis.[7][10] In erythroid precursor cells, GlyT1 facilitates the uptake of glycine required for this process.[7] In EPP, a deficiency in the enzyme ferrochelatase leads to the accumulation of the toxic heme precursor protoporphyrin IX (PPIX).[11][12] By inhibiting GlyT1, bitopertin reduces the intracellular glycine available for heme synthesis, thereby decreasing the production and accumulation of PPIX.[7][12][13]

Below is a diagram illustrating the signaling pathway of bitopertin's action in erythroid precursor cells.



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